molecular formula C8H10BrN5 B13321017 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13321017
M. Wt: 256.10 g/mol
InChI Key: COKDKOMZIGFDPI-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine ( 1247737-29-6) is a brominated heterocyclic compound with a molecular formula of C9H12BrN5 and a molecular weight of 270.13 g/mol . This chemical features a pyrazole core, substituted with an amine group and a bromine atom, which is linked via an ethylene chain to a 2-methyl-1H-imidazole ring . This specific molecular architecture, combining pyrazole and imidazole pharmacophores, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Pyrazole and imidazole derivatives are recognized for their wide range of pharmacological properties . Scientific literature indicates that structurally related 5-amino-substituted pyrazole derivatives have shown significant antidepressant activity in preclinical studies, with efficacy comparable to established drugs like amitriptyline . Furthermore, similar compounds containing both pyrazole and imidazole rings have been investigated as scaffolds for kinase inhibition , particularly in the development of potential anticancer agents targeting proteins such as BRAF . The presence of the amine and bromine functional groups on the pyrazole ring offers versatile synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-(2-imidazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c9-7-5-14(12-8(7)10)4-3-13-2-1-11-6-13/h1-2,5-6H,3-4H2,(H2,10,12)

InChI Key

COKDKOMZIGFDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Derivatives

The 4-bromo-pyrazole core can be synthesized via bromination of pyrazole derivatives or through lithiation followed by electrophilic bromination:

Step Reagents & Conditions Yield & Notes
Lithiation of 4-bromo-1-methyl-1H-pyrazole with n-butyllithium at -78 °C in tetrahydrofuran, followed by electrophilic substitution with N-methoxy-N-methylacetamide to introduce a ketone group n-Butyllithium (2.5 M in hexanes), THF, -78 °C to 0 °C, 1 h stirring 57% yield of 1-(1-methyl-1H-pyrazol-4-yl)ethanone intermediate
Alternative bromination of pyrazole derivatives under controlled conditions Controlled bromination reagents Yields vary depending on conditions

This step sets the foundation for further functionalization.

N-Alkylation with 2-(1H-imidazol-1-yl)ethyl Group

Representative Synthetic Route Example

A plausible synthetic route based on literature and patent data is as follows:

Step Reaction Conditions Yield/Notes
1 Preparation of 4-bromo-1H-pyrazole intermediate Bromination or lithiation/bromination of pyrazole derivatives; n-BuLi, THF, -78 °C Moderate to good yields (50-60%)
2 Alkylation with 2-(1H-imidazol-1-yl)ethyl halide Reaction in DMF or DMSO, K2CO3, room temperature to 60 °C Efficient N-alkylation, yields >70% reported in similar compounds
3 Introduction or conversion to 3-amine Reduction of nitro or other groups or direct amination Yields dependent on method, often >80% after purification

Analytical Data and Purification

  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate in heptane or dichloromethane.
  • Characterization includes 1H NMR, 13C NMR, mass spectrometry, and melting point determination.
  • Example 1H NMR signals for related compounds show characteristic singlets for pyrazole and imidazole protons around 7-8 ppm and methylene groups around 3-4 ppm.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Notes Reference
Bromination/Lithiation of pyrazole n-Butyllithium, THF, -78 °C; brominating agent Sets bromine substitution at 4-position
N-Alkylation with 2-(1H-imidazol-1-yl)ethyl halide DMF/DMSO, K2CO3, 25-60 °C Introduces imidazole side chain
Amination at 3-position Reduction or substitution reactions Forms 3-amine group
Purification Silica gel chromatography Essential for isolating pure compound

Mechanism of Action

Comparison with Similar Compounds

Structural Variations in Pyrazole Derivatives

Pyrazole derivatives are characterized by substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine 2-(1H-Imidazol-1-yl)ethyl C₈H₁₀BrN₅ ~256.11 Imidazole side chain enhances H-bonding
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1-Methylpyrazolyl)methyl C₈H₁₀BrN₅ 256.107 Pyrazole-pyrazole hybrid; increased steric bulk
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.10 Fluorine enhances metabolic stability
4-Bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine 2-(Dimethylamino)ethyl C₇H₁₃BrN₄ 233.11 Tertiary amine improves solubility in acidic media
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 240.13 Branched alkyl chain increases lipophilicity
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C₄H₆BrN₃ 176.02 Simplest analog; high purity (97%)

Physicochemical Properties

  • Solubility : Imidazole and tertiary amine groups improve aqueous solubility compared to purely aromatic analogs (e.g., fluorobenzyl derivatives) .
  • Thermal Stability : Melting points for pyrazole derivatives range widely (e.g., 200–202°C for IDO1 inhibitors vs. lower values for alkyl-substituted analogs).

Biological Activity

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound notable for its unique structural features, including a pyrazole ring, an imidazole moiety, and a bromine substituent. These characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C8H10BrN5
Key Functional Groups Pyrazole ring, imidazole group, amine group
Bromine Position 4-position of the pyrazole ring
Ethyl Linkage Connected to the imidazole moiety

The presence of bromine enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential enzymes, which can lead to cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated inhibitory effects on several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer

In vitro studies indicate that compounds based on the pyrazole structure can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Efficacy Against Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis
HepG2 (Liver)15Cell cycle arrest (G0/G1 phase)
HCT-116 (Colon)12Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may bind to key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various experimental settings:

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated apoptosis confirmed through flow cytometry .

Study 2: Antimicrobial Activity

Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for multiple strains, suggesting strong potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step alkylation and substitution reactions. For example:

Alkylation : React 4-bromo-1H-pyrazol-3-amine with 2-(1H-imidazol-1-yl)ethyl bromide under basic conditions (e.g., NaH or KOtBu in THF/DMF) to introduce the imidazole-ethyl substituent .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • DOE (Design of Experiments) : Apply factorial design to evaluate variables like solvent polarity, base strength, and reaction time .

Q. Table 1: Reaction Condition Comparisons

Parameter (Pyrazole Derivative) (Imidazole-Alkyl)
SolventDMF/THFTHF
BaseNaHKOtBu
Yield72–85%65–78%
Purity≥97% (HPLC)≥95% (NMR)

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Pyrazole protons appear as doublets (δ 7.2–8.1 ppm, J = 2.1 Hz) .
    • Imidazole protons resonate at δ 6.9–7.5 ppm (singlet for N-CH2- group) .
  • IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]+ at m/z 296.03 (calculated for C₈H₁₀BrN₅) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in nucleophilic substitution reactions involving the bromine substituent?

Methodological Answer: Contradictions in reaction outcomes (e.g., competing elimination vs. substitution) can arise due to:

  • Solvent Effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, while DMSO may promote elimination .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize nucleophile-electrophile interactions .
  • In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Case Study : reports 85% yield using NaH in DMF, while a similar reaction in THF () yields 65%. DFT simulations () suggest THF’s lower polarity reduces nucleophile activation, necessitating stronger bases like KOtBu.

Q. How can computational tools enhance the design of cross-coupling reactions for modifying the imidazole-ethyl group?

Methodological Answer:

  • Reaction Pathway Prediction : Tools like ICReDD integrate quantum chemical calculations to identify feasible coupling partners (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Docking Studies : Model interactions between the imidazole moiety and biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing pyrazole/imidazole reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. Table 2: Computational vs. Experimental Yields

Reaction TypePredicted Yield (ICReDD)Experimental Yield
Suzuki Coupling78%72%
Buchwald-Hartwig65%58%

Q. What methodologies are recommended for analyzing the compound’s potential pharmacological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa) via MTT assays .
  • SAR Studies : Compare analogues with varying substituents (e.g., replacing Br with Cl or NH₂) to identify critical pharmacophores .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability .

Q. How can researchers address challenges in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic alkylation steps ().
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity .
  • Process Analytical Technology (PAT) : Implement inline NMR or IR for real-time monitoring .

Q. What are the implications of tautomerism in the pyrazole and imidazole rings for reactivity studies?

Methodological Answer:

  • Tautomeric Stability : The pyrazole ring favors the 1H-tautomer, while the imidazole exists as 1H- and 3H- forms. Use DFT calculations () to predict dominant tautomers in solution .
  • Reactivity Impact : Tautomerism affects nucleophilic sites—e.g., the 3-amino group in pyrazole may shift position, altering substitution pathways .

Data Contradiction Analysis

Scenario : Conflicting reports on the compound’s stability under acidic conditions.
Resolution Strategy :

Controlled Experiments : Replicate conditions (e.g., pH 2–6, 25–60°C) and monitor degradation via HPLC .

Computational pH Modeling : Predict protonation states using pKa calculators (e.g., MarvinSuite) to identify labile bonds .

Meta-Analysis : Compare data from (stable at pH 4) and (degradation at pH 3) to identify threshold values.

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